molecular formula C16H14N4OS B4416871 2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No. B4416871
M. Wt: 310.4 g/mol
InChI Key: DRRITIYSIFAUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazoloquinazoline derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by targeting various cellular pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Inducing apoptosis in cancer cells.
2. Inhibiting the production of inflammatory cytokines.
3. Inhibiting the growth of microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments include its potential therapeutic properties and its ability to target various cellular pathways. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. Some of these directions include:
1. Studying the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
2. Investigating the mechanism of action of this compound in more detail.
3. Developing more efficient synthesis methods for this compound.
4. Studying the potential of this compound as a lead compound for the development of new drugs.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. The mechanism of action of this compound is not fully understood, but it is believed to target various cellular pathways. There are several future directions for the study of this compound, including investigating its potential as a therapeutic agent for various diseases and developing more efficient synthesis methods.

Scientific Research Applications

2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been studied for its potential therapeutic properties in various scientific research studies. Some of the applications of this compound include:
1. Anti-cancer activity: Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
3. Anti-microbial activity: Studies have shown that this compound exhibits anti-microbial activity against various microorganisms.

properties

IUPAC Name

2-benzylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-14-8-4-7-13-12(14)9-20-15(17-13)18-16(19-20)22-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRITIYSIFAUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 4
Reactant of Route 4
2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 5
2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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